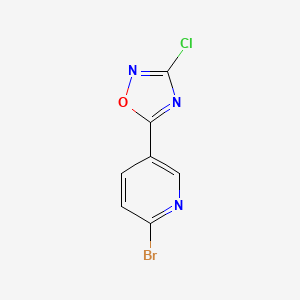
2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine is a heterocyclic compound that contains both bromine and chlorine atoms The presence of the 1,2,4-oxadiazole ring, a five-membered ring with two nitrogen atoms and one oxygen atom, makes this compound particularly interesting for various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-chloropyridine with an amidoxime derivative under cyclization conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions.
Cyclization: The compound can form additional rings through cyclization reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Cyclization: Cyclization reactions often require catalysts like palladium or copper salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine
- 2-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-YL)pyridine
- 2-Bromo-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyridine
Uniqueness
2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the oxadiazole and pyridine rings makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H3BrClN3O |
|---|---|
Molecular Weight |
260.47 g/mol |
IUPAC Name |
5-(6-bromopyridin-3-yl)-3-chloro-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H3BrClN3O/c8-5-2-1-4(3-10-5)6-11-7(9)12-13-6/h1-3H |
InChI Key |
NTBVNZYIIOOBDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC(=NO2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



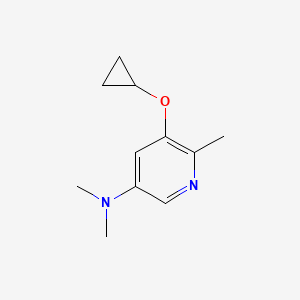
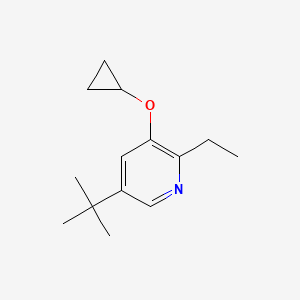
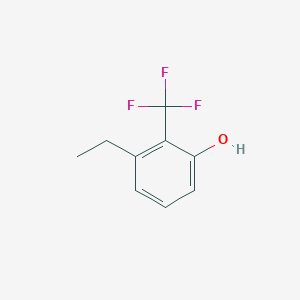
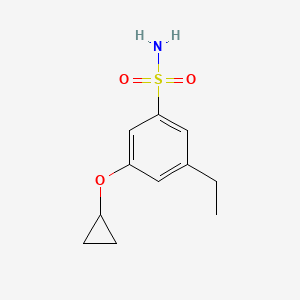
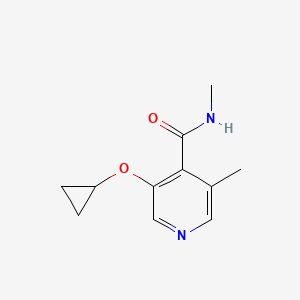
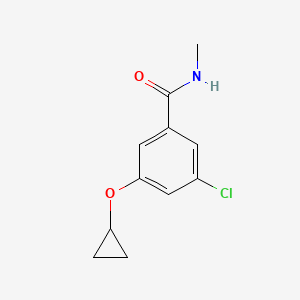
![[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841310.png)
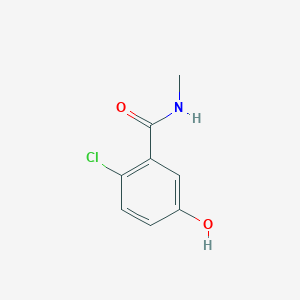
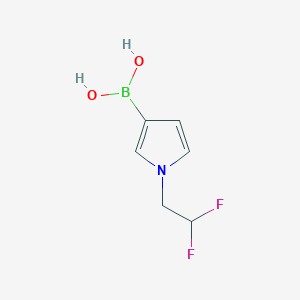
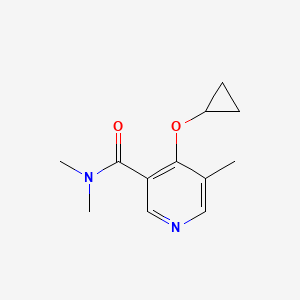
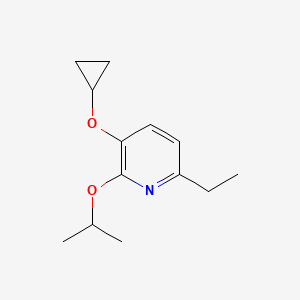
![1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14841354.png)
![Ethanone, 1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14841367.png)
